molecular formula C21H32N8O9 B8120649 H-Glu-Gly-Arg-pNA Acetate

H-Glu-Gly-Arg-pNA Acetate

Cat. No.: B8120649
M. Wt: 540.5 g/mol
InChI Key: KORFICQODOPAAE-IODNYQNNSA-N
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Description

H-Glu-Gly-Arg-pNA Acetate (CAS 67615-71-8) is a tripeptide chromogenic substrate with the molecular formula C₁₉H₂₈N₈O₇ and a molecular weight of 480.48 g/mol. It consists of glutamic acid (Glu), glycine (Gly), and arginine (Arg) residues linked to a para-nitroaniline (pNA) group via an amide bond. The pNA moiety enables spectrophotometric detection upon enzymatic cleavage, releasing a yellow-colored product (p-nitroaniline) at 405 nm .

This compound is a sensitive substrate for urokinase-type plasminogen activator (uPA), trypsin, and matriptase, making it valuable in enzymatic activity assays. It is typically dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C for short-term use or -80°C for long-term stability. Its applications span in vitro biochemical studies and drug discovery pipelines .

Properties

IUPAC Name

acetic acid;(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O7.C2H4O2/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-14(2-1-9-23-19(21)22)18(32)25-11-3-5-12(6-4-11)27(33)34;1-2(3)4/h3-6,13-14H,1-2,7-10,20H2,(H,24,31)(H,25,32)(H,26,28)(H,29,30)(H4,21,22,23);1H3,(H,3,4)/t13-,14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORFICQODOPAAE-IODNYQNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Gly-Arg-pNA Acetate involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a specific sequence, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Gly-Arg-pNA Acetate primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline (pNA), which can be detected spectrophotometrically due to its yellow color .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which serves as a chromogenic indicator of enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Gly-Arg-pNA
  • Structure : A dipeptide (Gly-Arg) conjugated to pNA (C₁₅H₂₂N₆O₄; MW 366.38 g/mol) .
  • Target Enzymes : Primarily used for trypsin-like proteases and thrombin .
  • Key Differences: Lacks the N-terminal glutamic acid residue present in H-Glu-Gly-Arg-pNA. Smaller molecular weight (366.38 vs. Lower specificity for uPA and matriptase compared to H-Glu-Gly-Arg-pNA .
Antho-RFamide (
  • Structure : A neuropeptide with the sequence .="" anemones="" from="" isolated="" li="" sea="">
  • Function : Acts as a neurotransmitter/modulator, inducing muscle contractions in Calliactis parasitica .
  • Key Differences :
    • Replaces pNA with Phe-amide, eliminating chromogenic properties.
    • Biological role focuses on physiological modulation rather than enzymatic assays.
    • Demonstrates the criticality of the pNA group in H-Glu-Gly-Arg-pNA for quantitative enzymatic studies .
PNA-Sugar Conjugates (e.g., Aminosugar-PNA 7)
  • Structure: Peptide nucleic acid (PNA) conjugated to aminosugars (e.g., 2-aminoglucose) .
  • Function : Enhances solubility and modulates RNA/PNA hybridization.
  • Thermal melting (Tm) studies show reduced RNA-binding stability (Tm = 51°C) compared to non-conjugated PNA (Tm = 54°C), highlighting trade-offs between solubility and binding efficiency .

Tabulated Comparison

Compound Molecular Weight (g/mol) Key Targets/Applications Chromogenic? Key Structural Features
H-Glu-Gly-Arg-pNA 480.48 uPA, trypsin, matriptase Yes Tripeptide + pNA
Gly-Arg-pNA 366.38 Trypsin, thrombin Yes Dipeptide + pNA
Antho-RFamide ~600 (estimated) Muscle/neural modulation in anemones No Tetrapeptide + Phe-amide
Aminosugar-PNA 7 N/A RNA/PNA hybridization studies No PNA + 2-aminoglucose conjugate

Enzymatic Efficiency and Selectivity

  • H-Glu-Gly-Arg-pNA Acetate: The extended tripeptide sequence (Glu-Gly-Arg) enhances specificity for uPA and matriptase, which recognize acidic residues (Glu) in their substrate-binding pockets . The pNA group provides a robust signal-to-noise ratio in kinetic assays, with cleavage rates proportional to enzyme concentration .
  • Gly-Arg-pNA :

    • Shorter sequence improves compatibility with thrombin, which favors small, positively charged substrates .
    • Lower molecular weight may result in faster diffusion in solution, but reduced specificity for complex proteases.

Q & A

Q. What is the structural basis of H-Glu-Gly-Arg-pNA Acetate’s specificity in enzymatic assays?

this compound is a chromogenic substrate where the p-nitroaniline (pNA) group releases a detectable signal upon enzymatic cleavage. The tripeptide sequence (Glu-Gly-Arg) mimics natural protease recognition motifs, enabling selective interaction with target enzymes like thrombin or plasmin. Structural specificity arises from the positioning of charged residues (e.g., Arg) and backbone conformation, which align with the enzyme’s active site. Similar substrates, such as H-D-Phe-Pip-Arg-pNA acetate (S-2238), demonstrate that minor sequence variations (e.g., D-Phe-Pip vs. Glu-Gly) alter specificity for enzymes like thrombin .

Q. How is this compound utilized in kinetic assays to measure enzyme activity?

The substrate is dissolved in buffer systems (e.g., Tris-HCl, pH 8.4) and incubated with the target enzyme. Hydrolysis releases pNA, quantified spectrophotometrically at 405 nm. Initial velocity measurements under varying substrate concentrations allow calculation of kinetic parameters (Km, Vmax) using Michaelis-Menten plots. For example, S-2238 acetate (a structural analog) is used in antithrombin-III (AT-III) assays by monitoring thrombin inhibition kinetics .

Q. What quality control measures ensure the stability of this compound in long-term studies?

Stability is maintained by storing lyophilized powder at -20°C in desiccated conditions. Reconstituted solutions should be prepared fresh or aliquoted to avoid freeze-thaw cycles. Purity is verified via HPLC (>95%) and mass spectrometry to detect degradation products. Batch-to-batch consistency is critical for reproducibility, as seen in protocols for Z-D-Arg-Gly-Arg-pNA·2HCl .

Advanced Research Questions

Q. How can researchers optimize buffer conditions to minimize substrate inhibition in assays using this compound?

Substrate inhibition occurs at high concentrations due to non-productive binding. Optimization involves:

  • pH titration : Adjusting pH to match the enzyme’s optimal activity range (e.g., pH 7.4–8.6 for thrombin).
  • Ionic strength modulation : Testing NaCl concentrations (50–150 mM) to reduce nonspecific interactions.
  • Additives : Including BSA (0.1–1%) or Tween-20 to stabilize enzymes and prevent aggregation. Systematic validation using fractional factorial designs can identify critical factors .

Q. What strategies resolve conflicting data on this compound’s specificity across enzyme isoforms?

Contradictions may arise from conformational flexibility or isoform-specific active-site variations. Strategies include:

  • Cross-reactivity assays : Testing the substrate against purified isoforms (e.g., thrombin vs. factor Xa).
  • Competitive inhibition : Using unmodified tripeptides (e.g., Glu-Gly-Arg) to confirm binding specificity.
  • Structural modeling : Molecular docking simulations to predict isoform-substrate interactions. Evidence from S-2238 acetate studies highlights the importance of sequence context in thrombin specificity .

Q. How can researchers validate this compound’s performance in complex biological matrices (e.g., plasma)?

Validation involves:

  • Matrix interference tests : Spiking known enzyme concentrations into plasma and comparing recovery rates.
  • Protease inhibitors : Adding α2-macroglobulin or heparin to block nonspecific proteolysis.
  • Parallel assays : Validating results with orthogonal methods (e.g., fluorogenic substrates). Studies on AT-III assays emphasize the need for heparin cofactor supplementation to enhance specificity .

Q. What computational approaches predict interactions between this compound and target proteases?

Molecular dynamics (MD) simulations and homology modeling are used to:

  • Map hydrogen bonding between the substrate’s Arg residue and protease catalytic triad.
  • Analyze steric compatibility of the pNA group within the enzyme’s S1 pocket. Tools like AutoDock Vina and GROMACS provide insights into binding free energy (ΔG) and conformational stability, as applied in studies of similar chromogenic substrates .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between replicate assays or orthogonal methods. Outliers may indicate matrix interference or enzymatic instability .
  • Experimental Design : Follow factorial designs to evaluate interactions between variables (e.g., pH, temperature). Reference guidelines from the National Research Council on empirical evidence interpretation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Glu-Gly-Arg-pNA Acetate
Reactant of Route 2
H-Glu-Gly-Arg-pNA Acetate

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